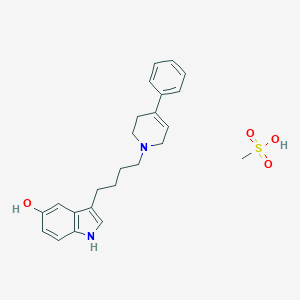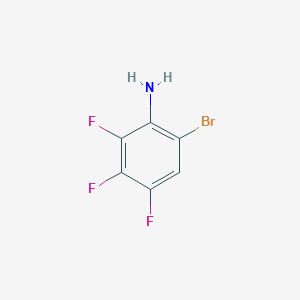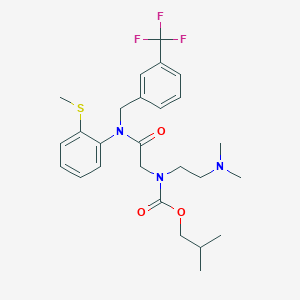
Mdspdh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proctolin is a neuropeptide that was first discovered in the cockroach species Periplaneta americana in 1975 . It is composed of five amino acids: arginine, tyrosine, leucine, proline, and threonine, with the sequence Arg-Tyr-Leu-Pro-Thr . Proctolin is found in various insect orders, including Orthoptera, Hemiptera, Diptera, and Coleoptera, as well as in crustaceans . It plays a significant role in modulating muscle contractions in these organisms .
Preparation Methods
Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation
Chemical Reactions Analysis
Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation . It is susceptible to cleavage by peptidases, which break down the peptide bonds between amino acids . Common reagents used in these reactions include proteolytic enzymes such as trypsin and chymotrypsin . The major products formed from these reactions are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Proctolin has several scientific research applications, particularly in the fields of neurobiology and physiology . It is used to study the modulation of muscle contractions in insects and crustaceans . Proctolin has been shown to stimulate contractions in the hindgut, foregut, and midgut of various insect species . Additionally, it is used to investigate the role of neuropeptides in the regulation of heart contractions in invertebrates . Proctolin’s ability to modulate neuromuscular transmission makes it a valuable tool for understanding the mechanisms of neuromodulation and neurohormonal regulation .
Mechanism of Action
Proctolin exerts its effects by binding to specific receptors on the surface of target cells . This binding activates intracellular signaling pathways, leading to an increase in the levels of second messengers such as cyclic adenosine monophosphate (cAMP) and calcium ions . These second messengers, in turn, modulate the activity of various proteins and enzymes involved in muscle contraction . Proctolin acts as a cotransmitter, often working in conjunction with other neurotransmitters such as glutamate to enhance neuromuscular transmission .
Comparison with Similar Compounds
Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role in modulating muscle contractions in invertebrates . Similar compounds include other neuropeptides such as FMRFamide and allatostatin, which also play roles in neuromodulation and muscle contraction . proctolin is distinct in its ability to act as a potent stimulator of both visceral and skeletal muscle contractions . Additionally, proctolin-like peptides have been identified in various invertebrate species, further highlighting its significance in the field of neurobiology .
Properties
CAS No. |
118717-37-6 |
|---|---|
Molecular Formula |
C39H79NO6Si3 |
Molecular Weight |
742.3 g/mol |
IUPAC Name |
methyl (5E,10E)-9,12-bis[[dimethyl(propan-2-yl)silyl]oxy]-8-[1-[dimethyl(propan-2-yl)silyl]oxy-3-oxo-3-(propylamino)propyl]heptadeca-5,10-dienoate |
InChI |
InChI=1S/C39H79NO6Si3/c1-16-18-21-24-34(44-47(10,11)31(3)4)27-28-36(45-48(12,13)32(5)6)35(25-22-19-20-23-26-39(42)43-9)37(30-38(41)40-29-17-2)46-49(14,15)33(7)8/h19,22,27-28,31-37H,16-18,20-21,23-26,29-30H2,1-15H3,(H,40,41)/b22-19+,28-27+ |
InChI Key |
PNHUVPQEWLEWQB-AUFCJONMSA-N |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Isomeric SMILES |
CCCCCC(/C=C/C(C(C/C=C/CCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Canonical SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Synonyms |
MDSPDH methyl 8-(1-dimethylisopropylsilyloxy-2-N-n-propylcarbamoyl)ethyl-9,12-dimethylisopropylsilyloxy-5,10-heptadecadienoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)




![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)



![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)




